Cas no 2679934-06-4 (benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate)

benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28277707
- benzyl N-[(1R)-1-cyclobutylprop-2-yn-1-yl]carbamate
- 2679934-06-4
- benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate
-
- インチ: 1S/C15H17NO2/c1-2-14(13-9-6-10-13)16-15(17)18-11-12-7-4-3-5-8-12/h1,3-5,7-8,13-14H,6,9-11H2,(H,16,17)/t14-/m0/s1
- InChIKey: YFVOCCHPYUQTBZ-AWEZNQCLSA-N
- SMILES: O(CC1C=CC=CC=1)C(N[C@@H](C#C)C1CCC1)=O
計算された属性
- 精确分子量: 243.125928785g/mol
- 同位素质量: 243.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 321
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- XLogP3: 2.9
benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28277707-0.05g |
benzyl N-[(1R)-1-cyclobutylprop-2-yn-1-yl]carbamate |
2679934-06-4 | 95.0% | 0.05g |
$768.0 | 2025-03-19 | |
Enamine | EN300-28277707-1.0g |
benzyl N-[(1R)-1-cyclobutylprop-2-yn-1-yl]carbamate |
2679934-06-4 | 95.0% | 1.0g |
$914.0 | 2025-03-19 | |
Enamine | EN300-28277707-2.5g |
benzyl N-[(1R)-1-cyclobutylprop-2-yn-1-yl]carbamate |
2679934-06-4 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 | |
Enamine | EN300-28277707-10.0g |
benzyl N-[(1R)-1-cyclobutylprop-2-yn-1-yl]carbamate |
2679934-06-4 | 95.0% | 10.0g |
$3929.0 | 2025-03-19 | |
Enamine | EN300-28277707-5.0g |
benzyl N-[(1R)-1-cyclobutylprop-2-yn-1-yl]carbamate |
2679934-06-4 | 95.0% | 5.0g |
$2650.0 | 2025-03-19 | |
Enamine | EN300-28277707-10g |
benzyl N-[(1R)-1-cyclobutylprop-2-yn-1-yl]carbamate |
2679934-06-4 | 10g |
$3929.0 | 2023-09-09 | ||
Enamine | EN300-28277707-0.25g |
benzyl N-[(1R)-1-cyclobutylprop-2-yn-1-yl]carbamate |
2679934-06-4 | 95.0% | 0.25g |
$840.0 | 2025-03-19 | |
Enamine | EN300-28277707-1g |
benzyl N-[(1R)-1-cyclobutylprop-2-yn-1-yl]carbamate |
2679934-06-4 | 1g |
$914.0 | 2023-09-09 | ||
Enamine | EN300-28277707-5g |
benzyl N-[(1R)-1-cyclobutylprop-2-yn-1-yl]carbamate |
2679934-06-4 | 5g |
$2650.0 | 2023-09-09 | ||
Enamine | EN300-28277707-0.1g |
benzyl N-[(1R)-1-cyclobutylprop-2-yn-1-yl]carbamate |
2679934-06-4 | 95.0% | 0.1g |
$804.0 | 2025-03-19 |
benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamateに関する追加情報
Benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate: A Comprehensive Overview
The compound with CAS No. 2679934-06-4, commonly referred to as benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate, is a significant molecule in the field of organic chemistry and drug discovery. This compound has garnered attention due to its unique structural features and potential applications in various scientific domains. In this article, we delve into the properties, synthesis, and recent advancements associated with this compound.
Benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate is characterized by its complex structure, which includes a benzyl group, a cyclobutane ring, and a propargyl moiety. The stereochemistry at the 1R position adds another layer of complexity, making it a valuable target for stereochemical studies. Recent research has highlighted the importance of such structures in medicinal chemistry, particularly in the design of bioactive molecules with specific pharmacokinetic profiles.
The synthesis of benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate involves a series of carefully orchestrated reactions, including nucleophilic substitutions, cyclizations, and stereochemical control measures. Researchers have employed various methodologies to optimize the synthesis process, ensuring high yields and purity. For instance, the use of chiral auxiliaries has been pivotal in achieving the desired stereochemistry at the 1R position.
One of the most promising applications of this compound lies in its potential as a precursor for more complex molecules. Its structure serves as a versatile building block for constructing bioactive agents with tailored functionalities. Recent studies have demonstrated its utility in the development of inhibitors for key enzymes involved in disease pathways, such as kinases and proteases.
In addition to its role in drug discovery, benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate has also found applications in materials science. Its unique electronic properties make it a candidate for advanced materials such as polymers and nanomaterials. Researchers have explored its ability to form self-assembled monolayers and its potential as a component in organic electronics.
The latest advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its conformational flexibility, solubility, and interactions with biological targets. These studies are crucial for guiding experimental efforts and improving the design of derivatives with enhanced bioactivity.
In conclusion, benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its intricate structure, coupled with recent research breakthroughs, positions it as a valuable tool in both academic and industrial settings. As research continues to unfold, this compound is expected to contribute significantly to the development of innovative solutions in medicine and materials science.
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